2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 338964-73-1
VCID: VC4998138
InChI: InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N
Molecular Formula: C19H10ClF3N2S
Molecular Weight: 390.81

2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

CAS No.: 338964-73-1

Cat. No.: VC4998138

Molecular Formula: C19H10ClF3N2S

Molecular Weight: 390.81

* For research use only. Not for human or veterinary use.

2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile - 338964-73-1

Specification

CAS No. 338964-73-1
Molecular Formula C19H10ClF3N2S
Molecular Weight 390.81
IUPAC Name 2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H
Standard InChI Key HNNAMOVPWFQJEO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, reflects its substituent arrangement (Table 1). Its molecular formula, C₁₉H₁₀ClF₃N₂S, corresponds to a molecular weight of 390.81 g/mol, with the trifluoromethyl (-CF₃) and chlorophenylsulfanyl (-S-C₆H₄Cl) groups contributing significantly to its hydrophobicity and steric bulk. The pyridine ring’s nitrile (-CN) group at position 3 enhances electrophilic reactivity, a feature common in nicotinonitrile derivatives used as kinase inhibitors.

Table 1: Molecular Properties of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

PropertyValue
CAS Number338964-73-1
Molecular FormulaC₁₉H₁₀ClF₃N₂S
Molecular Weight390.81 g/mol
IUPAC Name2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N

The InChIKey (HNNAMOVPWFQJEO-UHFFFAOYSA-N) and Standard InChI (InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H) provide unambiguous identifiers for database referencing.

Structural Analogues and Comparative Analysis

Structurally related compounds, such as 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile (CAS 1261738-31-1), share the trifluoromethylphenyl-pyridine backbone but lack the chlorophenylsulfanyl group. The addition of sulfur in the target compound introduces potential for thiol-mediated interactions, while the chloro substituent may enhance binding affinity to hydrophobic protein pockets . Comparative studies of nicotinonitrile derivatives suggest that such modifications can significantly alter pharmacokinetic profiles, as seen in the increased metabolic stability of sulfur-containing analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile likely involves multi-step nucleophilic aromatic substitution and cross-coupling reactions. A plausible pathway (Scheme 1) includes:

  • Formation of the Pyridine Core: Condensation of a β-ketoester with malononitrile under InCl₃ catalysis, as demonstrated in related pyrano[2,3-c]pyrazole syntheses .

  • Sulfanyl Group Introduction: Thiolation at position 2 using 3-chlorothiophenol in the presence of a base such as K₂CO₃.

  • Trifluoromethylphenyl Substitution: Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid to install the aryl group at position 5 .

Scheme 1: Proposed Synthesis Pathway

β-ketoester+malononitrileInCl3pyridine intermediate3-chlorothiophenolsulfanylated productSuzuki couplingtarget compound\text{β-ketoester} + \text{malononitrile} \xrightarrow{\text{InCl}_3} \text{pyridine intermediate} \xrightarrow{\text{3-chlorothiophenol}} \text{sulfanylated product} \xrightarrow{\text{Suzuki coupling}} \text{target compound}

Yields for analogous reactions range from 80–95% under optimized conditions, particularly when ultrasonic irradiation is employed to accelerate reaction kinetics .

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or dichloromethane-hexane mixtures. Characterization by ¹H/¹³C NMR, IR, and ESI-MS confirms substituent placement:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the trifluoromethyl group causing deshielding of adjacent protons.

  • IR: Stretching vibrations for -CN (~2220 cm⁻¹) and C-S (~670 cm⁻¹) are diagnostic.

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains undocumented, but its logP (calculated: 4.2) suggests high lipid solubility, favoring organic solvents like DMSO or DMF. Stability studies are lacking, though the -CF₃ group likely confers resistance to oxidative degradation, as observed in similar fluorinated aromatics.

Spectroscopic and Crystallographic Data

X-ray crystallography data are unavailable, but molecular modeling predicts a planar pyridine ring with dihedral angles of 15–25° between the sulfanyl and trifluoromethylphenyl groups. UV-Vis spectra (λₐᵦₛ ~270 nm) align with conjugated π-systems in nicotinonitriles.

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